molecular formula C18H21FN4 B12240196 4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240196
M. Wt: 312.4 g/mol
InChI Key: LETHOKACLBDOIB-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperazine ring bearing a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production methods for such compounds often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often use halogenated compounds and nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl group and a fluorophenyl piperazine moiety differentiates it from other similar compounds .

Properties

Molecular Formula

C18H21FN4

Molecular Weight

312.4 g/mol

IUPAC Name

4-cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H21FN4/c19-15-4-6-16(7-5-15)22-8-10-23(11-9-22)18-12-17(20-13-21-18)14-2-1-3-14/h4-7,12-14H,1-3,8-11H2

InChI Key

LETHOKACLBDOIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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